NNC 05-2090 hydrochloride

GABA transporter pharmacology transporter subtype selectivity mGAT2/BGT-1 inhibition

This specific BGT-1/mGAT2 inhibitor provides a unique pharmacological fingerprint with a 10-fold selectivity window over other GABA transporters, plus defined α1/D2 receptor binding. Unlike broad-spectrum analogs, it precisely dissects non-GAT-1 mechanisms in anticonvulsant assays and regional synaptosomal studies. Ensure experimental reproducibility by sourcing this high-purity, subtype-selective tool compound.

Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
CAS No. 184845-43-0
Cat. No. B067127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNC 05-2090 hydrochloride
CAS184845-43-0
Molecular FormulaC27H31ClN2O2
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
InChIInChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H
InChIKeyWDFXPKKFSNMGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

NNC 05-2090 Hydrochloride (CAS 184845-43-0): A Non-GAT-1 GABA Transporter Inhibitor with Defined Selectivity Profile


NNC 05-2090 hydrochloride is a synthetic GABA uptake inhibitor that exhibits subtype selectivity for the betaine/GABA transporter BGT-1 (mGAT-2) over other GABA transporter subtypes [1]. The compound acts as a non-GAT-1-preferring inhibitor, distinguishing it pharmacologically from selective GAT-1 inhibitors such as tiagabine [2]. In vitro, NNC 05-2090 hydrochloride demonstrates defined affinity constants across cloned human and mouse GABA transporters, and it has been characterized for off-target activity at adrenergic and dopaminergic receptors [1]. The compound has demonstrated anticonvulsant efficacy in multiple rodent seizure models following intraperitoneal administration [2].

Why NNC 05-2090 Hydrochloride Cannot Be Replaced by Generic GAT-1 Inhibitors Such as Tiagabine


Generic substitution among GABA uptake inhibitors is scientifically unjustified due to profound differences in transporter subtype selectivity and resultant anticonvulsant pharmacodynamics. While selective GAT-1 inhibitors like tiagabine exert their primary action via blockade of the GAT-1 transporter, NNC 05-2090 hydrochloride acts through non-GAT-1 mechanisms, exhibiting at least 10-fold selectivity for mGAT-2 (BGT-1) over mGAT-1, mGAT-3, and mGAT-4 [1]. This divergence in molecular target translates into distinct in vivo efficacy profiles: non-GAT-1 inhibition yields enhanced protection against maximal electroshock (MES)-induced seizures but reduced efficacy against amygdala-kindled seizures relative to selective GAT-1 blockade [2]. Consequently, substituting NNC 05-2090 with a GAT-1-selective analog would fundamentally alter the pharmacological intervention and invalidate experimental outcomes dependent on non-GAT-1 transporter modulation.

Quantitative Differentiation of NNC 05-2090 Hydrochloride from Comparators: Evidence Guide for Scientific Selection


Subtype Selectivity Profile: NNC 05-2090 vs. Tiagabine at Cloned Mouse GABA Transporters

NNC 05-2090 exhibits a fundamentally different GABA transporter subtype selectivity profile compared to the prototypical GAT-1 inhibitor tiagabine. At cloned mouse GABA transporters (mGAT1-4) expressed in stably transfected BHK cells, tiagabine is a highly selective mGAT1 inhibitor (Ki = 0.11 ± 0.02 μM) [1]. In contrast, NNC 05-2090 is a potent inhibitor of mGAT2 (Ki = 1.4 ± 0.3 μM) with at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4 [1]. At the human orthologs, NNC 05-2090 demonstrates Ki values of 1.4 μM for hBGT-1 (mGAT-2), 19 μM for hGAT-1, 41 μM for hGAT-2, and 15 μM for hGAT-3 .

GABA transporter pharmacology transporter subtype selectivity mGAT2/BGT-1 inhibition comparative affinity

Functional GABA Uptake Inhibition: NNC 05-2090 vs. NNC 05-2045 in Rat Brain Synaptosomes

In a direct functional comparison with the structurally related analog NNC 05-2045, NNC 05-2090 demonstrates significantly greater potency in inhibiting [³H]GABA uptake into rat cerebral cortex synaptosomes. NNC 05-2090 inhibits uptake with an IC₅₀ of 4.4 ± 0.8 μM, compared to 12 ± 2 μM for NNC 05-2045 [1][2]. In synaptosomes from inferior colliculus, when GAT-1 is blocked with 1 μM NNC 05-0711 (a selective GAT-1 inhibitor), the IC₅₀ for NNC 05-2090 is 2.5 ± 0.7 μM, versus 1.0 ± 0.1 μM for NNC 05-2045 [1].

synaptosomal GABA uptake functional inhibition rat cerebral cortex comparative IC50

In Vivo Anticonvulsant Efficacy: NNC 05-2090 Compared with NNC 05-2045 in Maximal Electroshock (MES) Model

In the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures, NNC 05-2090 demonstrates an ED₅₀ of 73 μmol/kg (i.p.) for antagonizing tonic hindlimb extension, compared to an ED₅₀ of 29 μmol/kg for NNC 05-2045 [1]. In the DBA/2 mouse audiogenic seizure model, NNC 05-2090 inhibits sound-induced tonic convulsions with an ED₅₀ of 19 μmol/kg and clonic convulsions with an ED₅₀ of 26 μmol/kg [1].

anticonvulsant efficacy maximal electroshock in vivo ED50 rodent seizure models

Off-Target Receptor Affinity: NNC 05-2090 vs. NNC 05-2045 at Alpha1 and D2 Receptors

Both NNC 05-2090 and NNC 05-2045 exhibit measurable affinity for alpha1-adrenergic and D2-dopaminergic receptors. NNC 05-2090 displays IC₅₀ values of 266 nM at α1-receptors and 1632 nM at D2-receptors [1]. In comparison, NNC 05-2045 shows higher affinity at D2-receptors (IC₅₀ = 122 nM) and lower affinity at α1-receptors (IC₅₀ = 550 nM), and also binds sigma receptors with an IC₅₀ of 113 nM [1].

off-target pharmacology alpha1-adrenergic receptor D2-dopamine receptor polypharmacology

Comparative Anticonvulsant Profile: Non-GAT-1 (NNC 05-2090) vs. GAT-1-Selective (Tiagabine) Mechanism in Kindled Seizure Model

In amygdala-kindled rats, a model of complex partial seizures with secondary generalization, NNC 05-2090 (72-242 μmol/kg, i.p.) significantly (P < 0.05) reduces generalized seizure severity (grade 3-5) and also significantly reduces afterdischarge duration (P < 0.05) [1][2]. However, the study authors note that inhibition of GABA uptake through non-GAT-1 transporters yields reduced efficacy against kindled seizures relative to selective GAT-1 inhibitors such as tiagabine [1][3].

amygdala kindling seizure severity afterdischarge duration comparative efficacy

First-in-Class Status: NNC 05-2090 as the First Subtype-Selective mGAT2 Inhibitor

NNC 05-2090 is explicitly characterized in the primary literature as 'the first subtype selective inhibitor of mGAT2' [1][2]. This designation is based on its Ki of 1.4 ± 0.3 μM at mGAT2 with at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4, a profile not shared by earlier GABA uptake inhibitors such as tiagabine (selective for mGAT1) or nipecotic acid (non-selective) [1][3].

first-in-class pharmacology mGAT2/BGT-1 selective GABA transporter tool compound subtype selectivity

NNC 05-2090 Hydrochloride: Validated Research Applications for Neuroscience and Epilepsy Pharmacology


Investigating mGAT2/BGT-1-Specific GABAergic Physiology in the Brain

NNC 05-2090 hydrochloride is optimally employed as a pharmacological tool to dissect the specific physiological roles of the mGAT-2/BGT-1 GABA transporter subtype. Its defined Ki of 1.4 ± 0.3 μM for mGAT2 and at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4 enable researchers to selectively inhibit this transporter in in vitro systems such as transfected cell lines and brain slice preparations [1]. This selectivity profile is essential for experiments where confounding inhibition of other GABA transporter subtypes would obscure interpretation of mGAT2/BGT-1 function. As the first-in-class subtype-selective mGAT2 inhibitor, NNC 05-2090 serves as the benchmark compound for validating novel mGAT2-targeting ligands and for establishing the baseline pharmacology of this transporter in both central and peripheral tissues [1][2].

Comparative Anticonvulsant Profiling in Maximal Electroshock (MES) and Audiogenic Seizure Models

NNC 05-2090 hydrochloride is validated for use in preclinical rodent seizure models to evaluate the anticonvulsant efficacy of non-GAT-1-mediated GABA uptake inhibition. In the maximal electroshock (MES) test, a model predictive of efficacy against generalized tonic-clonic seizures, NNC 05-2090 antagonizes tonic hindlimb extension with an ED₅₀ of 73 μmol/kg (i.p.) [1][2]. In the DBA/2 mouse audiogenic seizure model, the compound inhibits sound-induced tonic convulsions (ED₅₀ = 19 μmol/kg) and clonic convulsions (ED₅₀ = 26 μmol/kg) [1]. These quantitative in vivo benchmarks allow researchers to compare the efficacy of novel non-GAT-1 inhibitors against a well-characterized reference compound and to differentiate non-GAT-1-mediated anticonvulsant mechanisms from those of GAT-1-selective agents such as tiagabine [1].

Dissecting Non-GAT-1-Mediated Anticonvulsant Mechanisms in Kindled Seizure Models

NNC 05-2090 hydrochloride is specifically indicated for studies aiming to delineate the differential anticonvulsant effects of non-GAT-1 versus GAT-1 transporter inhibition in the amygdala-kindled rat model of complex partial seizures. At doses of 72-242 μmol/kg (i.p.), NNC 05-2090 significantly reduces both generalized seizure severity (grade 3-5) and afterdischarge duration (P < 0.05) [1]. Importantly, the compound demonstrates reduced efficacy against kindled seizures compared to selective GAT-1 inhibitors, a differential profile that provides a mechanistic fingerprint for distinguishing non-GAT-1-mediated anticonvulsant action [1][2]. This application scenario is critical for programs seeking to develop novel antiepileptic agents with non-GAT-1 mechanisms of action and for basic research into the role of mGAT2/BGT-1 in seizure propagation and termination [1].

Control Compound for Off-Target Receptor Profiling in GABA Uptake Inhibitor Development

NNC 05-2090 hydrochloride serves as a valuable reference compound for characterizing the off-target receptor pharmacology of novel GABA uptake inhibitors. The compound has been quantitatively profiled for affinity at alpha1-adrenergic receptors (IC₅₀ = 266 nM) and D2-dopamine receptors (IC₅₀ = 1632 nM) [1][2]. This established off-target binding signature enables researchers to benchmark new chemical entities against NNC 05-2090 to assess whether modifications to the core structure alter polypharmacology in a direction that could confound in vivo behavioral or physiological readouts. Comparative use of NNC 05-2090 and its analog NNC 05-2045 (which exhibits a distinct off-target profile with higher D2 affinity) provides a powerful experimental framework for deconvoluting transporter-mediated effects from receptor-mediated effects in functional studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NNC 05-2090 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.